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molecular formula C15H17Cl2NO4 B8521461 2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid

2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid

Cat. No. B8521461
M. Wt: 346.2 g/mol
InChI Key: MTNCIQQUSWSPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409895B2

Procedure details

To 2-(piperidin-4-yl)acetic acid (1 g, 6.98 mmol) in DCM (23 ml) was added 2M NaOH (10.48 ml, 20.95 mmol) and 3,5-dichlorobenzyl carbono-chloridate (1.673 g, 6.98 mmol) to give a white biphasic mixture. After vigorous stirring at RT for 1 hr the reaction mixture was acidified with HCl (6M, 3.49 ml) and then extracted with DCM. The organics were dried with MgSO4, filtered and concentrated under pressure to give the title compound as a colourless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10.48 mL
Type
reactant
Reaction Step One
Quantity
1.673 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
3.49 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][C:8]([OH:10])=[O:9])[CH2:3][CH2:2]1.[OH-].[Na+].[C:13](Cl)(=[O:24])[O:14][CH2:15][C:16]1[CH:21]=[C:20]([Cl:22])[CH:19]=[C:18]([Cl:23])[CH:17]=1.Cl>C(Cl)Cl>[Cl:22][C:20]1[CH:21]=[C:16]([CH:17]=[C:18]([Cl:23])[CH:19]=1)[CH2:15][O:14][C:13]([N:1]1[CH2:6][CH2:5][CH:4]([CH2:7][C:8]([OH:10])=[O:9])[CH2:3][CH2:2]1)=[O:24] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1CCC(CC1)CC(=O)O
Name
Quantity
10.48 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.673 g
Type
reactant
Smiles
C(OCC1=CC(=CC(=C1)Cl)Cl)(=O)Cl
Name
Quantity
23 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.49 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After vigorous stirring at RT for 1 hr the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a white biphasic mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(COC(=O)N2CCC(CC2)CC(=O)O)C=C(C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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